molecular formula C10H12Cl3NO2 B6157159 methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride CAS No. 444726-75-4

methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Cat. No. B6157159
CAS RN: 444726-75-4
M. Wt: 284.6
InChI Key:
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Description

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride (MDPH), also known as MDPH-HCl, is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid that is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as a laboratory research tool in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a tool in biochemistry and physiology, and as a research tool in pharmacology. In biochemistry, methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is used to study the structure and function of proteins and nucleic acids, and to study the mechanisms of enzymatic reactions. In physiology, it is used to study the effects of hormones and neurotransmitters on cellular processes. In pharmacology, it is used to study the effects of drugs on biological systems.

Mechanism of Action

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride acts as a non-selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in numerous physiological processes, including memory, learning, and muscle contraction. By inhibiting AChE, methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride increases the levels of acetylcholine in the body, which can have beneficial effects on cognitive function and muscle contraction.
Biochemical and Physiological Effects
methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can have beneficial effects on cognitive function and muscle contraction. It has also been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also non-toxic and has a low potential for causing side effects. However, it has several limitations as well. It is not very stable and is quickly degraded in the presence of light and heat. It also has a low solubility in water, which can limit its effectiveness in some experiments.

Future Directions

Future research on methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride could focus on its potential use as a therapeutic agent. Studies could be conducted to further explore its biochemical and physiological effects and to determine its potential therapeutic uses. Additionally, research could be conducted to develop new synthetic methods for producing methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride, as well as new methods for stabilizing the compound. Finally, research could be conducted to explore the potential side effects of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride and to develop methods for reducing or eliminating these side effects.

Synthesis Methods

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is synthesized through a two-step process. In the first step, 2-amino-3-chloropropanoic acid is reacted with 2,5-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate. In the second step, the resulting compound is reacted with hydrochloric acid to form methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves the reaction of 2,5-dichlorobenzonitrile with ethyl glycinate hydrochloride to form methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate, which is then converted to the hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": [ "2,5-dichlorobenzonitrile", "ethyl glycinate hydrochloride", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichlorobenzonitrile (1.0 equiv) and ethyl glycinate hydrochloride (1.2 equiv) in methanol and heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 3: Wash the product with cold methanol and dry under vacuum to obtain methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate as a white solid.", "Step 4: Dissolve methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate (1.0 equiv) in methanol and add hydrochloric acid (1.2 equiv) dropwise with stirring.", "Step 5: Adjust the pH of the reaction mixture to 7-8 with sodium hydroxide and filter the precipitated product.", "Step 6: Wash the product with cold methanol and dry under vacuum to obtain methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride as a white solid." ] }

CAS RN

444726-75-4

Product Name

methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6

Purity

95

Origin of Product

United States

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